![molecular formula C6H11NO3S B3384944 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid CAS No. 59200-46-3](/img/structure/B3384944.png)
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid
Overview
Description
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid, also known as OSEA, is a sulfur-containing amino acid that has been gaining attention in the scientific community due to its potential applications in various fields. OSEA is a derivative of cysteine and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has also been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells and enhance the immune system. Additionally, 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has been shown to improve glucose metabolism and reduce oxidative stress in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid in lab experiments is its ability to scavenge free radicals and inhibit the production of reactive oxygen species, which makes it a useful tool for studying oxidative stress and inflammation. However, one limitation of using 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid is its potential toxicity at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid research, including its potential use as a drug delivery system, its role in modulating various signaling pathways, and its potential use in agricultural and food science applications. Additionally, further research is needed to fully understand the mechanism of action of 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid and its potential toxicity at high concentrations.
Scientific Research Applications
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential use as a drug delivery system and as a diagnostic tool for certain diseases. In agriculture, 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has been shown to enhance plant growth and improve crop yield. In food science, 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has been studied for its potential use as a food preservative and flavor enhancer.
properties
IUPAC Name |
4-oxo-4-(2-sulfanylethylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c8-5(7-3-4-11)1-2-6(9)10/h11H,1-4H2,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFUUJNISLPELF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625704 | |
Record name | 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid | |
CAS RN |
59200-46-3 | |
Record name | 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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